molecular formula C7H9Cl2N B1584553 2-(Chloromethyl)-6-methylpyridine hydrochloride CAS No. 3099-30-7

2-(Chloromethyl)-6-methylpyridine hydrochloride

Cat. No.: B1584553
CAS No.: 3099-30-7
M. Wt: 178.06 g/mol
InChI Key: QFLPSIUFCCCRMI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methylpyridine hydrochloride is an organic compound with the molecular formula C7H9Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-methylpyridine hydrochloride typically involves the chloromethylation of 6-methylpyridine. This can be achieved through the reaction of 6-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:

[ \text{C}_6\text{H}_7\text{N} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{C}_7\text{H}_9\text{Cl}_2\text{N} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-6-methylpyridine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 2-(methyl)-6-methylpyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Nucleophilic Substitution: Products include 2-(azidomethyl)-6-methylpyridine, 2-(thiocyanatomethyl)-6-methylpyridine, and 2-(methoxymethyl)-6-methylpyridine.

    Oxidation: Products include 2-(chloromethyl)-6-formylpyridine and 2-(chloromethyl)-6-carboxypyridine.

    Reduction: The major product is 2-(methyl)-6-methylpyridine.

Scientific Research Applications

2-(Chloromethyl)-6-methylpyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-(Chloromethyl)pyridine hydrochloride
  • 2-(Bromomethyl)-6-methylpyridine hydrochloride
  • 2-(Iodomethyl)-6-methylpyridine hydrochloride

Comparison: 2-(Chloromethyl)-6-methylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-(chloromethyl)-6-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLPSIUFCCCRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184976
Record name Pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride
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Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3099-30-7
Record name Pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride (1:1)
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Record name Pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride
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Record name 3099-30-7
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Record name Pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride
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Record name 6-chloromethyl-2-methylpyridinium chloride
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Synthesis routes and methods

Procedure details

2-(Hydroxymethyl)-6-methylpyridine (3.7 g, 29.4 mmol) was added portion wise at 0° C. to thionylchloride (35 mL, 477 mmol). The reaction mixture was then stirred at room temperature for 18 h. Excess thionylchloride was removed under vacuum and the crude 2-chloromethyl-6-methyl-pyridine hydrochloride (5.1 g, light brown solid) was used without any further purification.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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